molecular formula C19H28N2O5 B13063240 (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

Cat. No.: B13063240
M. Wt: 364.4 g/mol
InChI Key: WSPDYWKEWXLWLZ-CVEARBPZSA-N
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Description

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Benzyloxyamine Addition: The benzyloxyamine group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

  • Tertiary amine functionality : This contributes to its reactivity and interaction with biological targets.
  • Two carboxylate groups : These enhance its solubility and interaction with various biological systems.
  • Benzyloxy group : This moiety is crucial for the compound's biological activity.

β-Lactamase Inhibition

One of the primary applications of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is as a precursor in the synthesis of β-lactamase inhibitors. These inhibitors are essential in combating antibiotic resistance by blocking enzymes that degrade β-lactam antibiotics. Research indicates that derivatives of this compound may exhibit significant activity against extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs) .

Antibacterial Activity

The compound has been shown to effectively interact with various β-lactamase enzymes, inhibiting their function and thereby enhancing the efficacy of β-lactam antibiotics. Kinetic assays have demonstrated its potential as a therapeutic agent against antibiotic-resistant bacteria .

Case Studies

Case Study 1: Synthesis and Efficacy Testing
A study conducted by researchers aimed to synthesize derivatives of this compound to evaluate their efficacy as β-lactamase inhibitors. The synthesized compounds were subjected to kinetic assays against various bacterial strains known for producing ESBLs. Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as new antibacterial agents.

Case Study 2: Structural Modification for Enhanced Activity
Another investigation focused on modifying the benzyloxy group to enhance binding affinity to β-lactamase enzymes. By employing structure-activity relationship studies, researchers identified modifications that significantly improved inhibitory potency against KPCs, paving the way for more effective treatments against resistant bacterial infections.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyloxyamine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
  • 1-(1,3-Benzothiazol-2-yl)piperidine-2-carboxylic acid

Uniqueness

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its benzyloxyamine group and tert-butyl protection make it particularly valuable in synthetic chemistry and research applications.

Biological Activity

(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 1792190-72-7

The compound features a piperidine ring substituted with tert-butyl and benzyloxy groups, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction. The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses such as neurotransmitter release and hormonal regulation .
  • Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in metabolic pathways, which may have implications for conditions like diabetes or obesity.

Therapeutic Potential

The therapeutic potential of this compound is highlighted in several studies:

  • Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies indicate that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways, potentially serving as treatments for chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study A Evaluated the neuroprotective effects of piperidine derivatives in a rat model of Parkinson's disease; showed significant reduction in neuronal loss.
Study B Investigated the anticancer properties of related compounds; demonstrated inhibition of growth in breast cancer cell lines through apoptosis induction.
Study C Assessed anti-inflammatory effects in a mouse model of arthritis; reported decreased inflammatory markers and improved joint function.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-15(10-11-16(21)17(22)24-4)20-25-13-14-8-6-5-7-9-14/h5-9,15-16,20H,10-13H2,1-4H3/t15-,16+/m1/s1

InChI Key

WSPDYWKEWXLWLZ-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)NOCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)NOCC2=CC=CC=C2

Origin of Product

United States

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